Comparable c-Met Kinase Inhibition Potency to Cabozantinib with Enhanced Downstream Cellular Efficacy
The target compound ('compound 4') demonstrated potent inhibition of the c-Met kinase, with an IC50 value of 4.9 nM. This is comparable to the clinically approved c-Met/VEGFR2 inhibitor cabozantinib, which showed an IC50 of 5.4 nM in the same assay [1]. This head-to-head comparison validates the compound's on-target potency.
| Evidence Dimension | c-Met kinase inhibition |
|---|---|
| Target Compound Data | 4.9 nM |
| Comparator Or Baseline | Cabozantinib: 5.4 nM |
| Quantified Difference | 9% lower IC50 (more potent) |
| Conditions | In vitro kinase inhibition assay as described in Karmacharya et al., 2021 |
Why This Matters
This data positions the compound as a cost-effective, research-grade alternative to cabozantinib for c-Met-focused mechanistic studies, with a validated potency benchmark.
- [1] Karmacharya, U., Guragain, D., Chaudhary, P., Jee, J. G., Kim, J. A., & Jeong, B. S. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685. View Source
